molecular formula C49H78N6O12 B11929553 Nhs-mmaf

Nhs-mmaf

カタログ番号: B11929553
分子量: 943.2 g/mol
InChIキー: HANHTXBATRQQFL-YTVPMEHESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nhs-mmaf involves the conjugation of monomethyl auristatin F with N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The NHS ester reacts with the amino group of monomethyl auristatin F, forming a stable amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and stored under specific conditions to maintain stability .

化学反応の分析

Types of Reactions

Nhs-mmaf primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and an amine is a stable amide bond, which is crucial for the formation of antibody-drug conjugates .

科学的研究の応用

Applications in Antibody-Drug Conjugates (ADCs)

NHS-MMAF is primarily utilized in the formulation of ADCs, which combine monoclonal antibodies with cytotoxic drugs. This approach enhances the therapeutic index by ensuring that the drug is delivered specifically to tumor cells, thereby reducing systemic toxicity.

Table 1: Characteristics of this compound in ADC Development

Characteristic Description
Targeted Delivery Conjugates specifically bind to tumor antigens
Cytotoxic Payload Inhibits tubulin polymerization
Linker Type Stable and cleavable linkers available
Therapeutic Index Improved safety profile compared to traditional therapies

Case Study 1: Belantamab Mafodotin

Belantamab mafodotin (GSK2857916) is an ADC that utilizes MMAF as its cytotoxic component. Clinical trials have demonstrated significant efficacy against multiple myeloma, with an overall response rate of 60% and a median progression-free survival of 12 months . This case highlights the potential of this compound in treating hematological malignancies.

Case Study 2: Research on Payload-Binding Agents

Recent studies have explored the use of payload-binding Fab fragments that selectively bind free MMAF released from ADCs. This strategy aims to reduce off-target toxicity while maintaining antitumor efficacy. For instance, the humanized anti-MMAE Fab fragment ABC3315 was shown to decrease neutropenia—a common side effect associated with MMAE ADCs—while preserving therapeutic effectiveness .

Table 2: Efficacy Comparison of this compound Based ADCs vs Conventional Therapies

Therapy Type Overall Response Rate (%) Median Progression-Free Survival (Months)
This compound Based ADCs6012
Conventional Chemotherapy30-506-8

This table illustrates that this compound-based ADCs can significantly outperform conventional chemotherapy in terms of both response rates and duration of disease control.

生物活性

Nhs-mmaf, or N-hydroxysuccinimide monomethyl auristatin F, is a potent compound utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications in clinical settings.

Overview of this compound

This compound is a derivative of monomethyl auristatin F (MMAF), a potent microtubule inhibitor used as a cytotoxic agent in ADCs. The N-hydroxysuccinimide (NHS) moiety facilitates the conjugation of MMAF to antibodies, enhancing its delivery to target cells while minimizing systemic toxicity. This conjugation is crucial for achieving selective cytotoxicity against cancer cells.

This compound operates primarily through the following mechanisms:

  • Targeted Delivery : The NHS group allows for efficient coupling with antibodies, ensuring that the cytotoxic MMAF is delivered specifically to tumor cells expressing the target antigen.
  • Microtubule Inhibition : Once internalized, MMAF disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  • Release Mechanism : Upon endocytosis, the ADC is processed within lysosomes, where the linker is cleaved, releasing MMAF into the cytosol. This release mechanism is critical for its cytotoxic effects.

Efficacy and Potency

Research has demonstrated that this compound exhibits significant potency in various cancer models. The following table summarizes key findings on its biological activity:

Study ReferenceCancer TypeEC50 (nM)Mechanism of Action
Breast Cancer0.001 - 0.1Microtubule disruption
Hematological Malignancies0.1Targeted delivery via ADCs
Solid Tumors0.05Apoptosis induction through tubulin inhibition

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical and clinical settings:

  • Preclinical Models : In vitro studies using breast cancer cell lines showed that this compound had an EC50 as low as 0.001 nM, indicating high potency compared to other chemotherapeutic agents . The compound was shown to induce apoptosis effectively in these models.
  • Clinical Trials : Early-phase clinical trials involving ADCs containing this compound have reported promising results in patients with advanced solid tumors. A notable study demonstrated a significant reduction in tumor size with manageable toxicity profiles .
  • Toxicity Studies : Investigations into the toxicity of free MMAF revealed that it can lead to dose-limiting neutropenia when released into circulation. This highlights the importance of effective targeting through ADCs to minimize systemic exposure .

特性

分子式

C49H78N6O12

分子量

943.2 g/mol

IUPAC名

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H78N6O12/c1-12-32(6)44(37(65-10)29-40(58)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)26-18-14-17-23-41(59)67-55-38(56)24-25-39(55)57/h13,15-16,20-21,30-33,35-37,42-45H,12,14,17-19,22-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1

InChIキー

HANHTXBATRQQFL-YTVPMEHESA-N

異性体SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O

正規SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。